molecular formula C6H3F2IO B11755530 2,5-Difluoro-3-iodophenol

2,5-Difluoro-3-iodophenol

Cat. No.: B11755530
M. Wt: 255.99 g/mol
InChI Key: SVVGARMPVDADOO-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-iodophenol is an organic compound characterized by the presence of fluorine and iodine atoms attached to a phenol ring. Its molecular formula is C6H3F2IO, and it is known for its unique chemical properties due to the electronegative fluorine and iodine substituents. This compound is of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,5-difluorophenol with iodine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as acetonitrile and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Difluoro-3-iodophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-iodophenol involves its interaction with molecular targets through its phenol group and halogen substituents. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 3,5-Difluoro-4-iodophenol
  • 2,3-Difluoro-5-iodophenol
  • 2,6-Difluoro-3-iodophenol

Comparison: 2,5-Difluoro-3-iodophenol is unique due to the specific positioning of the fluorine and iodine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C6H3F2IO

Molecular Weight

255.99 g/mol

IUPAC Name

2,5-difluoro-3-iodophenol

InChI

InChI=1S/C6H3F2IO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H

InChI Key

SVVGARMPVDADOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)I)F

Origin of Product

United States

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